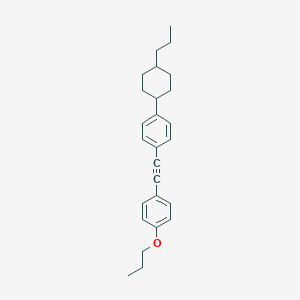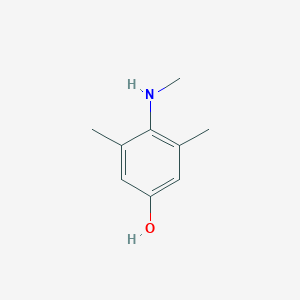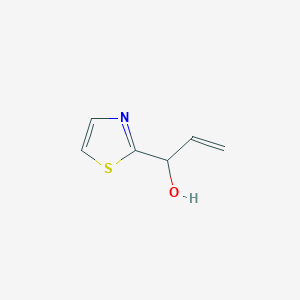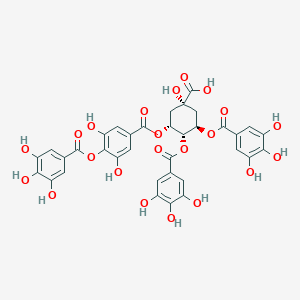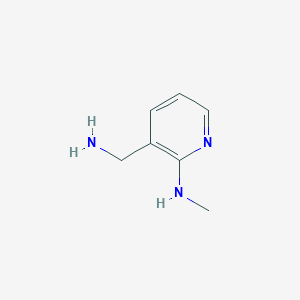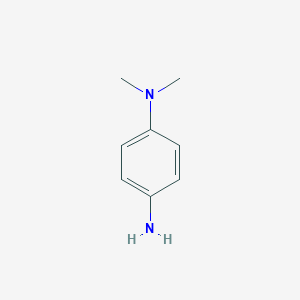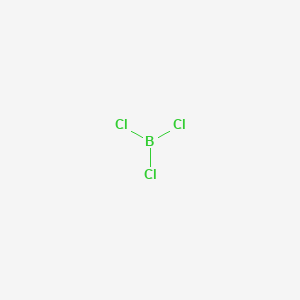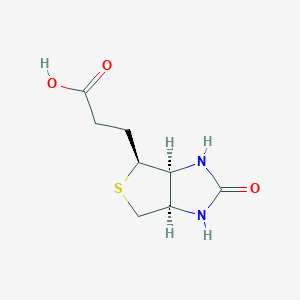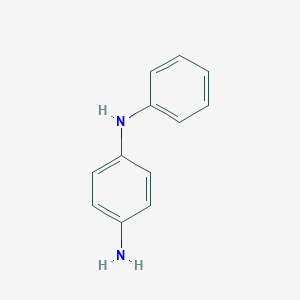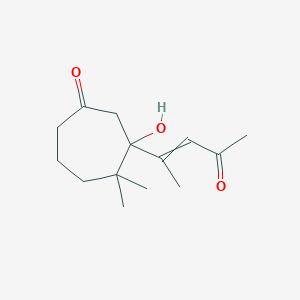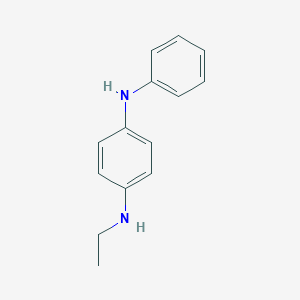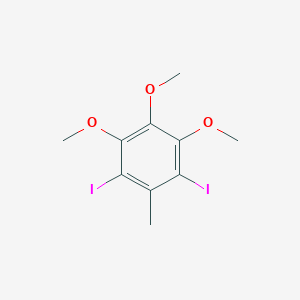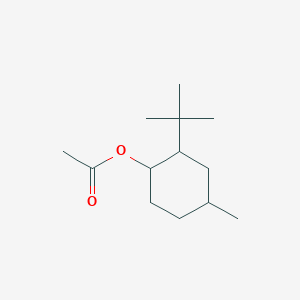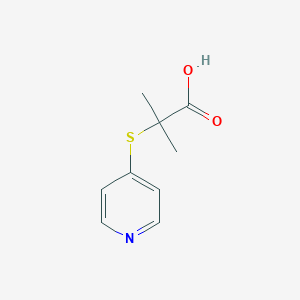![molecular formula C8H11NOS B046345 1-[3-(Dimethylamino)thiophen-2-YL]ethanone CAS No. 111859-86-0](/img/structure/B46345.png)
1-[3-(Dimethylamino)thiophen-2-YL]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(Dimethylamino)thiophen-2-YL]ethanone, also known as DMT, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMT is a member of the phenethylamine family of compounds and has been found to have a wide range of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 1-[3-(Dimethylamino)thiophen-2-YL]ethanone is not fully understood, but it is believed to act on the serotonin receptors in the brain. Specifically, it is thought to bind to the 5-HT2A receptor, leading to alterations in the activity of various neurotransmitters, including dopamine and norepinephrine.
Biochemische Und Physiologische Effekte
1-[3-(Dimethylamino)thiophen-2-YL]ethanone has been found to have a wide range of biochemical and physiological effects. It has been found to alter perception, mood, and cognition, as well as induce hallucinations and altered states of consciousness. It has also been found to have potential applications in the treatment of various mental health disorders, including depression, anxiety, and addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-[3-(Dimethylamino)thiophen-2-YL]ethanone in lab experiments is its ability to induce altered states of consciousness in subjects, allowing researchers to study the effects of altered perception and cognition. However, one of the limitations of using 1-[3-(Dimethylamino)thiophen-2-YL]ethanone in lab experiments is the potential for adverse reactions and side effects, which can make it difficult to conduct research in a safe and ethical manner.
Zukünftige Richtungen
There are many potential future directions for research on 1-[3-(Dimethylamino)thiophen-2-YL]ethanone. One area of interest is the potential applications of 1-[3-(Dimethylamino)thiophen-2-YL]ethanone in the treatment of mental health disorders, including depression, anxiety, and addiction. Another area of interest is the potential use of 1-[3-(Dimethylamino)thiophen-2-YL]ethanone in the study of altered states of consciousness and the effects of altered perception and cognition. Additionally, there is a need for further research on the safety and efficacy of 1-[3-(Dimethylamino)thiophen-2-YL]ethanone, as well as the potential long-term effects of its use.
In conclusion, 1-[3-(Dimethylamino)thiophen-2-YL]ethanone is a chemical compound that has been extensively studied for its potential applications in scientific research. It has a wide range of biochemical and physiological effects, and has been found to have potential applications in the treatment of various mental health disorders. While there are advantages to using 1-[3-(Dimethylamino)thiophen-2-YL]ethanone in lab experiments, there are also limitations and potential risks that must be carefully considered. Future research on 1-[3-(Dimethylamino)thiophen-2-YL]ethanone will continue to explore its potential applications and shed light on its mechanism of action and long-term effects.
Synthesemethoden
The synthesis of 1-[3-(Dimethylamino)thiophen-2-YL]ethanone can be achieved through a variety of methods, including the reaction of 2-bromo-3'-dimethylaminopropiophenone with thiourea, or the reaction of 2-bromo-3'-dimethylaminopropiophenone with thioacetamide. These methods have been extensively studied and optimized to produce high yields of pure 1-[3-(Dimethylamino)thiophen-2-YL]ethanone.
Wissenschaftliche Forschungsanwendungen
1-[3-(Dimethylamino)thiophen-2-YL]ethanone has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of effects on the human body, including alterations in perception, mood, and cognition. It has also been found to have potential applications in the treatment of various mental health disorders, including depression, anxiety, and addiction.
Eigenschaften
CAS-Nummer |
111859-86-0 |
|---|---|
Produktname |
1-[3-(Dimethylamino)thiophen-2-YL]ethanone |
Molekularformel |
C8H11NOS |
Molekulargewicht |
169.25 g/mol |
IUPAC-Name |
1-[3-(dimethylamino)thiophen-2-yl]ethanone |
InChI |
InChI=1S/C8H11NOS/c1-6(10)8-7(9(2)3)4-5-11-8/h4-5H,1-3H3 |
InChI-Schlüssel |
WXWQGNQDWULAMS-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(C=CS1)N(C)C |
Kanonische SMILES |
CC(=O)C1=C(C=CS1)N(C)C |
Synonyme |
Ethanone, 1-[3-(dimethylamino)-2-thienyl]- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



